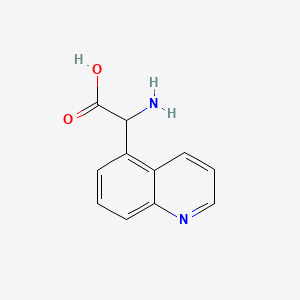

Amino(quinolin-5-yl)acetic acid

Description

Amino(quinolin-5-yl)acetic acid (CAS: 152150-03-3), also known as 2-(quinolin-5-yl)acetic acid or 5-quinolineacetic acid, is a quinoline-derived organic compound with the molecular formula C₁₁H₉NO₂ . Its structure consists of a quinoline ring substituted at the 5-position with an acetic acid moiety. Quinoline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

CAS No. |

1218053-12-3 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.213 |

IUPAC Name |

2-amino-2-quinolin-5-ylacetic acid |

InChI |

InChI=1S/C11H10N2O2/c12-10(11(14)15)8-3-1-5-9-7(8)4-2-6-13-9/h1-6,10H,12H2,(H,14,15) |

InChI Key |

DDKIMKBSQNMKLW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=CC=NC2=C1)C(C(=O)O)N |

Synonyms |

AMino(quinolin-5-yl)acetic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with amino(quinolin-5-yl)acetic acid, differing in substituents, linker groups, or ring systems:

| Compound | Structure | Key Differences |

|---|---|---|

| This compound | Quinoline-5-yl group linked to acetic acid | Reference compound; unmodified acetic acid moiety. |

| (Isoquinolin-5-yloxy)acetic acid | Isoquinoline ring with oxygen linker to acetic acid | Isoquinoline scaffold (vs. quinoline); oxygen atom alters electronic properties. |

| 2-[(Quinolin-5-yl)amino]-1,3-thiazole-5-carboxylic acid | Quinoline-5-yl group linked to thiazole-carboxylic acid | Thiazole ring replaces acetic acid; introduces heterocyclic diversity. |

| 5-Amino-6-quinolinecarboxylic acid | Amino and carboxylic acid groups at positions 5 and 6 of quinoline | Functional group positions reversed; impacts binding affinity and solubility. |

Physicochemical Properties

- Solubility: this compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, methanol) due to its carboxylic acid group . In contrast, (isoquinolin-5-yloxy)acetic acid may exhibit higher hydrophilicity due to the oxygen linker .

- Stability: Quinoline derivatives are generally stable under ambient conditions but may degrade under strong acidic/basic conditions or UV exposure. Thiazole-containing analogues (e.g., 2-[(quinolin-5-yl)amino]-1,3-thiazole-5-carboxylic acid) may show enhanced thermal stability due to the rigid heterocyclic core .

Key Research Findings

Pharmacophore Modeling: Quinoline-acetic acid derivatives have been prioritized in virtual screening for non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some analogues outperforming nevirapine in binding assays .

Toxicity Profile: While this compound lacks detailed toxicity data, related quinoline compounds (e.g., quinolinic acid) require stringent safety protocols due to skin/eye irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.